molecular formula C6H6N6O2S B2375356 5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946817-71-5

5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2375356
CAS No.: 1946817-71-5
M. Wt: 226.21
InChI Key: JZKZTCXFBWVBKJ-UHFFFAOYSA-N
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Description

5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both a pyrazole and a thiadiazole ring These types of compounds are often of interest in medicinal chemistry due to their potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the nitration of a methylpyrazole derivative, followed by the formation of the thiadiazole ring through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions. The exact methods can vary depending on the desired scale of production and the specific requirements of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized derivatives .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its structural features.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The nitro and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

5-(1-Methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the specific arrangement of its functional groups, which can confer distinct reactivity and biological activity compared to similar compounds. The presence

Properties

IUPAC Name

5-(1-methyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2S/c1-11-4(12(13)14)2-3(10-11)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKZTCXFBWVBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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